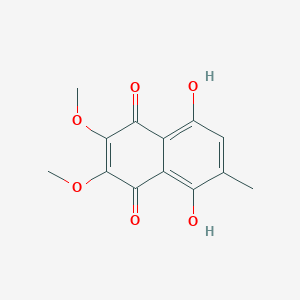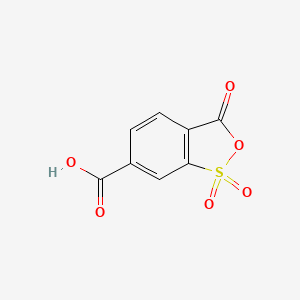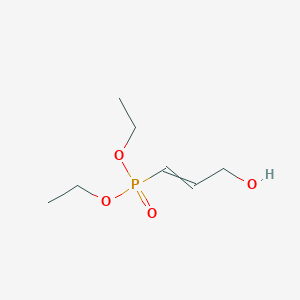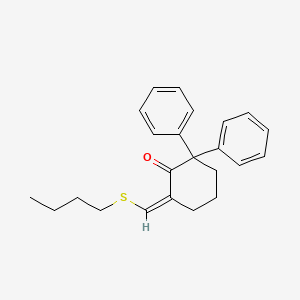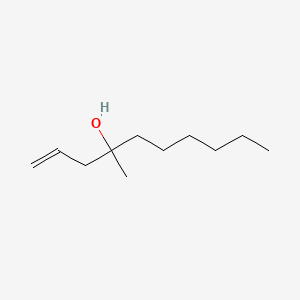
1-Decen-4-ol, 4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Decen-4-ol, 4-methyl- is an organic compound with the molecular formula C11H22O. It is a type of fatty alcohol, characterized by a long carbon chain with a hydroxyl group (-OH) attached to one of the carbon atoms. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Decen-4-ol, 4-methyl- can be synthesized through the dehydrogenation of acetic anhydride hydroxyacyl isobutylene . This method involves the removal of hydrogen atoms from the precursor compound, resulting in the formation of the desired alcohol.
Industrial Production Methods: The industrial production of 1-Decen-4-ol, 4-methyl- typically involves large-scale chemical reactions under controlled conditions. The specific details of these methods are often proprietary, but they generally follow similar principles to the synthetic routes used in laboratory settings.
Análisis De Reacciones Químicas
Types of Reactions: 1-Decen-4-ol, 4-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of aldehydes or ketones.
Reduction: The compound can be reduced to form alkanes by removing the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Alkanes.
Substitution: Halogenated compounds.
Aplicaciones Científicas De Investigación
1-Decen-4-ol, 4-methyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-Decen-4-ol, 4-methyl- exerts its effects depends on the specific chemical reactions it undergoes. In general, the hydroxyl group plays a crucial role in its reactivity, allowing it to participate in various chemical transformations. The molecular targets and pathways involved in these reactions are determined by the specific conditions and reagents used.
Comparación Con Compuestos Similares
1-Decen-4-ol, 4-methyl- can be compared to other similar compounds, such as:
Dec-4-en-1-ol: Another fatty alcohol with a similar structure but without the methyl group.
(Z)-4-Decen-1-ol: A stereoisomer with a different spatial arrangement of atoms.
Dec-1-ene: An alkene with a similar carbon chain but lacking the hydroxyl group.
The uniqueness of 1-Decen-4-ol, 4-methyl- lies in its specific structure, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
38564-33-9 |
|---|---|
Fórmula molecular |
C11H22O |
Peso molecular |
170.29 g/mol |
Nombre IUPAC |
4-methyldec-1-en-4-ol |
InChI |
InChI=1S/C11H22O/c1-4-6-7-8-10-11(3,12)9-5-2/h5,12H,2,4,6-10H2,1,3H3 |
Clave InChI |
GIEYYEHSYWDOBM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)(CC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


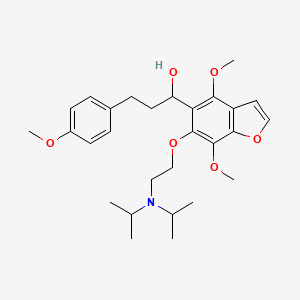
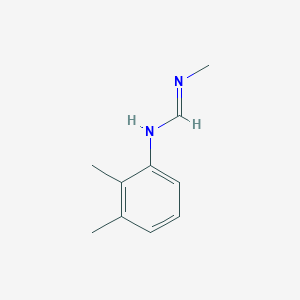
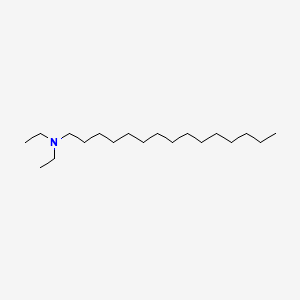
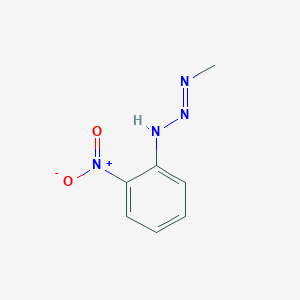
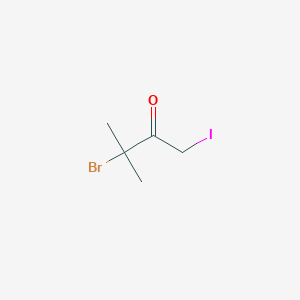
![2-[(2-Chlorophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14664204.png)
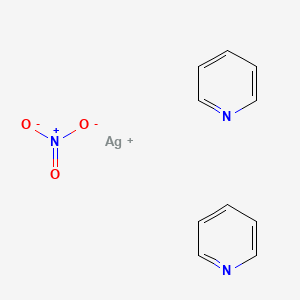
![Bicyclo[3.3.1]nonane-9-acetonitrile, 9-cyano-](/img/structure/B14664212.png)
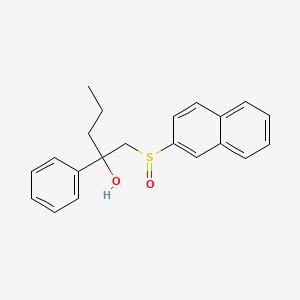
![1H-Imidazo[2,1-C][1,4]oxazine](/img/structure/B14664224.png)
